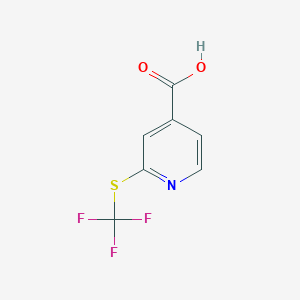
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a hydrazine carboxylate moiety
Preparation Methods
The synthesis of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzoic acid with methoxycarbonyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to introduce the hydrazine moiety. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Chemical Reactions Analysis
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
tert-Butyl 2-(3-(methoxycarbonyl)-4-methylbenzoyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also contains a tert-butyl group and is used in similar applications, but differs in its piperazine ring structure.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another related compound with a hydrazine moiety, but with different substituents and applications.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other compounds in its class.
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]benzoate |
InChI |
InChI=1S/C15H20N2O5/c1-9-6-7-10(8-11(9)13(19)21-5)12(18)16-17-14(20)22-15(2,3)4/h6-8H,1-5H3,(H,16,18)(H,17,20) |
InChI Key |
GUYSXCSJJKCFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


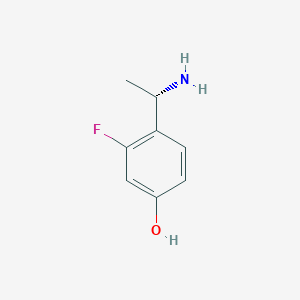
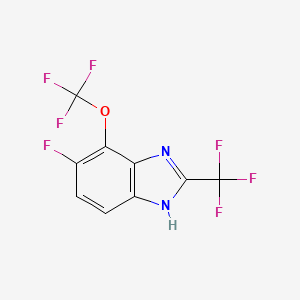
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
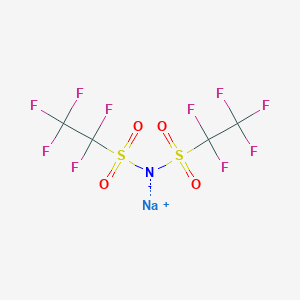

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)

![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
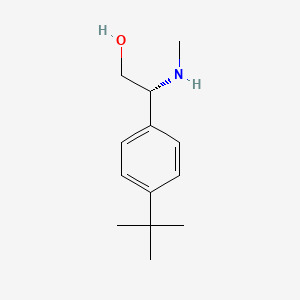
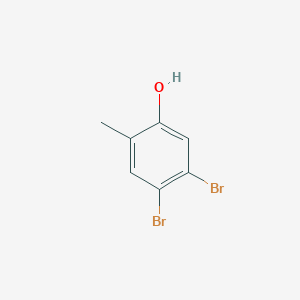
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
